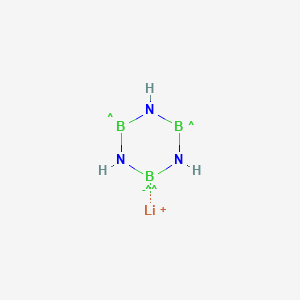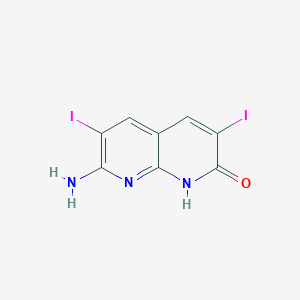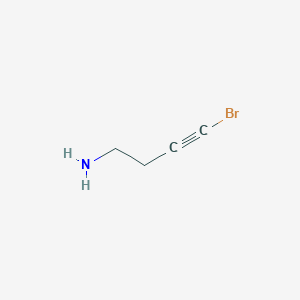
4-Bromobut-3-YN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobut-3-YN-1-amine is an organic compound with the molecular formula C4H6BrN It is a brominated alkyne amine, characterized by the presence of a bromine atom attached to a butyne chain with an amine group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobut-3-YN-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobut-1-yne with ammonia or an amine under suitable conditions. For example, the reaction of 4-bromobut-1-yne with dibenzylamine in ethanol under reflux conditions can yield N,N-dibenzylbut-3-yn-1-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromobut-3-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often employed under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and secondary amines.
Oxidation Reactions: Products include oximes and nitriles.
Cyclization Reactions: Products include various heterocyclic compounds, such as indoles and pyrroles.
Scientific Research Applications
4-Bromobut-3-YN-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromobut-3-YN-1-amine involves its reactivity with various molecular targets. The bromine atom and the alkyne group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and cyclization reactions. These reactions can lead to the formation of bioactive molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butene: Similar in structure but lacks the alkyne group, making it less reactive in certain cyclization reactions.
But-3-yn-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromobut-1-yn-1-ylbenzene: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
4-Bromobut-3-YN-1-amine is unique due to the presence of both a bromine atom and an alkyne group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918871-66-6 |
|---|---|
Molecular Formula |
C4H6BrN |
Molecular Weight |
148.00 g/mol |
IUPAC Name |
4-bromobut-3-yn-1-amine |
InChI |
InChI=1S/C4H6BrN/c5-3-1-2-4-6/h2,4,6H2 |
InChI Key |
IWGIJIJTMCXEFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



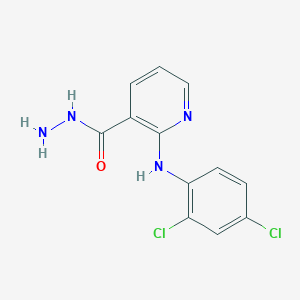
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
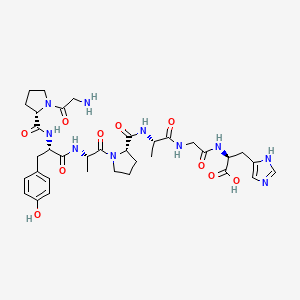

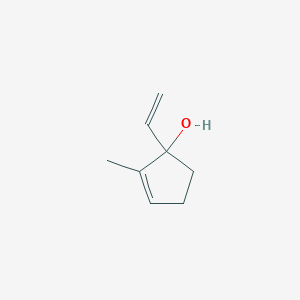
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
